VCH-286
VCH-286
VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although VCH-286 used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism.
Brand Name:
Vulcanchem
CAS No.:
891824-47-8
VCID:
VC0546634
InChI:
InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1
SMILES:
CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
Molecular Formula:
C34H50F2N4O3
Molecular Weight:
600.8 g/mol
VCH-286
CAS No.: 891824-47-8
Cat. No.: VC0546634
Molecular Formula: C34H50F2N4O3
Molecular Weight: 600.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although VCH-286 used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism. |
|---|---|
| CAS No. | 891824-47-8 |
| Molecular Formula | C34H50F2N4O3 |
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | 4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1 |
| Standard InChI Key | YZGXEGUSPLSQOJ-VUQZBIHUSA-N |
| Isomeric SMILES | CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |
| SMILES | CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |
| Canonical SMILES | CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |
| Appearance | Solid powder |
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